6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine -

6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Catalog Number: EVT-4550365
CAS Number:
Molecular Formula: C21H24FN7O
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluopipamine is a synthetic small molecule identified as a potential cellulose biosynthesis inhibitor. [] It acts as a putative antagonist of Cellulose Synthase enzyme 1 (CESA1) in the model organism Arabidopsis thaliana. [] This compound was discovered through a high-throughput screen of 50,000 small molecules using a robotic liquid-handling system and light microscopy. [] Fluopipamine represents a potential new lead compound for the development of herbicides with a novel mode of action. []

Synthesis Analysis

The primary research article discussing fluopipamine does not provide details about its synthesis. []

Molecular Structure Analysis

The specific molecular structure of fluopipamine is described by its IUPAC name: 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine. [] While the research article does not provide a detailed structural analysis, it does use in silico docking simulations. [] These simulations suggest that fluopipamine may interact with CESA1 at an alternative binding site located at the interface between individual CESA proteins. []

Mechanism of Action

Fluopipamine is believed to inhibit cellulose biosynthesis by acting as an antagonist of CESA1. [] This hypothesis is supported by several lines of evidence:

  • Phenotypic Analysis: Fluopipamine treatment in Arabidopsis thaliana results in various phenotypic abnormalities consistent with cellulose biosynthesis inhibition. These include ectopic lignification, inhibition of etiolation, loss of anisotropic cellular expansion, swollen roots, and altered cell wall morphology observed through live-cell imaging. []
  • Radiolabeled Glucose Incorporation: Short-term experiments show that fluopipamine treatment reduces the incorporation of radiolabeled glucose into cellulose. []
  • Genetic Resistance: Two loci conferring resistance to fluopipamine were identified in Arabidopsis thaliana through ethyl methanesulfonate mutagenesis screening. These resistance loci were mapped to the CESA1 gene. []
  • In Silico Docking: Docking simulations suggest that fluopipamine binds to a novel site at the interface of CESA proteins, potentially interfering with cellulose polymerization. []

The primary research article on fluopipamine does not provide detailed information on its physical and chemical properties. []

Applications

    Herbicide Development: Fluopipamine exhibits herbicidal activity and shows promise as a lead compound for developing new herbicides targeting cellulose biosynthesis. [] This is particularly relevant due to the increasing prevalence of herbicide resistance in weeds. [] The identification of fluopipamine's target site and mechanism of action may facilitate the development of more effective and targeted herbicides. []

    Cellulose Biosynthesis Research: Fluopipamine represents a valuable tool for investigating the complex process of cellulose biosynthesis in plants. [] Its specific mode of action can be further explored to unravel the intricacies of CESA1 function and regulation, and its role in plant cell wall formation. []

Future Directions
  • Synthesis Optimization: Developing an efficient and scalable synthesis route for fluopipamine is crucial for further research and potential commercial applications. []
  • Structure-Activity Relationship Studies: Investigating the structure-activity relationship of fluopipamine analogs can identify structural features essential for its activity and improve its potency and selectivity. []
  • Target Validation: Further studies are necessary to definitively confirm CESA1 as the primary molecular target of fluopipamine and elucidate the specific interactions at the binding site. []
  • Resistance Management: Understanding the potential mechanisms of resistance to fluopipamine and developing strategies to mitigate resistance development will be essential for its long-term effectiveness as a herbicide. []

Atrazine

  • Relevance: Atrazine shares the core 1,3,5-triazine-2,4-diamine structure with the target compound, 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine. This structural similarity suggests potential overlap in their modes of action and biological targets. [], [], [], [], [], [], [], [], []

Cyanazine

  • Relevance: Similar to atrazine, cyanazine also shares the 1,3,5-triazine-2,4-diamine structural motif with the target compound, 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine. [], [], [], []

Metribuzin

  • Relevance: Metribuzin and 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine both contain the triazine ring system, indicating a potential for shared biological activity and target sites, despite the structural differences in their substituents. [], [], [], [], []

Simazine

  • Relevance: The presence of the 1,3,5-triazine-2,4-diamine core in both simazine and the target compound, 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, suggests a possible relationship in their modes of action and interactions with plant systems. [], [], [], [], [], []

Quinoxyphen

  • Relevance: Quinoxyphen, like 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, exhibits inhibitory effects on cellulose biosynthesis in plants. This shared biological activity suggests potential similarities in their molecular targets or pathways affected. []

Flupoxam

  • Relevance: Flupoxam and 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine both disrupt cellulose biosynthesis in plants, suggesting potential commonalities in their mechanisms of action or the plant targets they affect. []

Indaziflam

  • Relevance: Indaziflam also contains the 1,3,5-triazine-2,4-diamine structure found in the target compound, 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine. []

Triazine Indanone Metabolite

  • Relevance: As a metabolite of Indaziflam, it retains the 1,3,5-triazine-2,4-diamine core structure also present in the target compound, 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, suggesting potential similarities in their biological activity profiles. []

Fluoroethyldiaminotriazine Metabolite

  • Relevance: As a metabolite of Indaziflam, it maintains the 1,3,5-triazine-2,4-diamine core structure shared with 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, suggesting potential similarities in their interactions with biological systems. []

Indaziflam Carboxylic Acid Metabolite

  • Relevance: Being a metabolite of Indaziflam, it shares the 1,3,5-triazine-2,4-diamine core structure found in 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, suggesting potential overlap in their biological activities or target interactions. []

Properties

Product Name

6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Molecular Formula

C21H24FN7O

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C21H24FN7O/c1-30-16-8-6-15(7-9-16)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)18-5-3-2-4-17(18)22/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27)

InChI Key

UHNUMVMPDKNPFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F

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